1-(2-Bromoethyl)-3,5-dichlorobenzene
Description
Overview of Halogenated Aromatic Scaffolds in Modern Chemical Synthesis
Halogenated arenes are organic compounds in which one or more hydrogen atoms on an aromatic ring have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). The presence of a halogen atom significantly influences the reactivity of the aromatic ring. Halogens are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution. However, they are also ortho-, para-directing, guiding the position of incoming electrophiles.
More importantly, the carbon-halogen bond serves as a versatile functional group for a multitude of cross-coupling reactions. Seminal transformations such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings rely on the reactivity of aryl halides to form new carbon-carbon and carbon-heteroatom bonds. This has revolutionized the way organic chemists approach the synthesis of complex molecules, allowing for the efficient and selective construction of previously inaccessible structures.
Strategic Importance of (2-Bromoethyl)benzene Derivatives as Key Synthetic Intermediates
(2-Bromoethyl)benzene derivatives are a subclass of halogenated compounds that possess a unique combination of reactive sites. chemicalbook.com They feature a bromoethyl group attached to a benzene (B151609) ring. The primary alkyl bromide of the bromoethyl moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity makes them powerful building blocks in organic synthesis. chemicalbook.combloomtechz.com
These derivatives are important starting materials for the production of various β-phenethyl derivatives, which are common motifs in pharmaceuticals and fragrances. nih.gov The bromoethyl group can be readily converted into other functionalities, such as amines, azides, cyanides, and thiols, providing access to a diverse array of more complex molecules. For instance, (2-Bromoethyl)benzene is used in the preparation of phenelzine, an antidepressant, by reacting it with hydrazine.
Scope and Research Objectives Pertaining to 1-(2-Bromoethyl)-3,5-dichlorobenzene
This article will provide a focused examination of This compound . The primary objective is to collate and present the available scientific information regarding this specific compound. This includes its fundamental chemical and physical properties, which are crucial for its handling and use in a laboratory setting.
While specific, in-depth research articles on the synthesis and reactivity of this compound are not abundant in the public domain, this article will draw upon established principles of organic chemistry and data from analogous compounds to infer its likely synthetic routes and chemical behavior. The presence of the two chlorine atoms on the benzene ring, in addition to the bromoethyl group, presents a unique chemical scaffold with potential for a range of selective transformations. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of both the aromatic ring and the bromoethyl side chain.
The following sections will detail the known properties of this compound and explore its potential as a versatile intermediate in the synthesis of more complex, highly functionalized aromatic compounds.
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are critical for its application in research and synthesis. For This compound , these properties are summarized in the following interactive data tables.
Table 1: Chemical Identification and Basic Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 93427-14-6 |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 253.95 g/mol |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CCBr |
Table 2: Predicted Physical Properties
| Property | Value |
| Appearance | Likely a solid or liquid at room temperature |
| Boiling Point | Not experimentally determined, but predicted to be elevated due to its molecular weight and halogenation |
| Melting Point | Not experimentally determined |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Detailed Research Findings
While peer-reviewed research articles focusing exclusively on the synthesis and reactivity of This compound are limited, its chemical behavior can be inferred from the well-established chemistry of its constituent functional groups and analogous compounds.
The synthesis of this compound would likely proceed through established methods for the formation of phenethyl bromides. One common approach is the bromination of the corresponding alcohol, 2-(3,5-dichlorophenyl)ethanol (B1349920). This transformation can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Another plausible synthetic route involves the anti-Markovnikov addition of hydrogen bromide to 3,5-dichlorostyrene. sciencemadness.org This reaction is typically carried out in the presence of a radical initiator, such as peroxides.
The reactivity of This compound is characterized by two main features: the reactivity of the primary alkyl bromide and the potential for transformations on the dichlorinated aromatic ring.
The bromoethyl group is a good substrate for SN2 reactions. This allows for the introduction of a variety of nucleophiles, leading to the formation of compounds such as:
Amines: Reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding phenethylamines.
Azides: Treatment with sodium azide (B81097) would produce the corresponding phenethyl azide, a precursor to amines via reduction.
Nitriles: Reaction with sodium cyanide would lead to the formation of 3-(3,5-dichlorophenyl)propanenitrile.
Thiols and Thioethers: Reaction with thiourea (B124793) followed by hydrolysis, or directly with thiolates, would introduce a sulfur functionality.
The dichlorinated aromatic ring is relatively deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms. However, it is a suitable substrate for nucleophilic aromatic substitution under harsh conditions or through transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bonds can potentially participate in reactions such as Suzuki or Stille couplings to form new carbon-carbon bonds, although the reactivity would be lower than that of the corresponding bromo- or iodo-arenes. The presence of two chlorine atoms offers the potential for selective or double functionalization.
Furthermore, the bromine atom of the bromoethyl group can be eliminated to form 3,5-dichlorostyrene, a potentially valuable monomer for polymerization or a substrate for further synthetic transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBCAVZAJPFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290450 | |
| Record name | 1-(2-Bromoethyl)-3,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93427-14-6 | |
| Record name | 1-(2-Bromoethyl)-3,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93427-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-3,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-3,5-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 1 2 Bromoethyl 3,5 Dichlorobenzene
Bromination Strategies for the Ethyl Side Chain
The conversion of 2-(3,5-dichlorophenyl)ethanol (B1349920) to 1-(2-bromoethyl)-3,5-dichlorobenzene relies on effective bromination strategies that target the primary alcohol functionality on the ethyl side chain. The primary route for this transformation is through nucleophilic substitution, where the hydroxyl (-OH) group, a poor leaving group, is first converted into a better leaving group before being displaced by a bromide nucleophile.
The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution of the hydroxyl group in 2-(3,5-dichlorophenyl)ethanol. Various reagents have been developed to facilitate this SN2 reaction, each with distinct advantages and mechanistic pathways.
Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.comwikipedia.orgorgosolver.com The reaction with 2-(3,5-dichlorophenyl)ethanol proceeds through an SN2 mechanism. byjus.comorgosolver.comvedantu.com In the initial step, the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic phosphorus atom of PBr₃. orgosolver.commasterorganicchemistry.com This forms a protonated dibromophosphite ester, effectively converting the hydroxyl group into an excellent leaving group. vedantu.commasterorganicchemistry.com Subsequently, a bromide ion, displaced in the first step, acts as a nucleophile and performs a backside attack on the carbon atom bonded to the oxygen. orgosolver.comvedantu.com This SN2 displacement results in the formation of this compound and the byproduct, phosphorous acid (H₃PO₃). byjus.com
One of the significant advantages of using PBr₃ is that it typically provides higher yields compared to hydrobromic acid and, crucially, avoids the carbocation rearrangements that can occur with other methods. wikipedia.orgvedantu.com This is particularly important for primary alcohols like 2-(3,5-dichlorophenyl)ethanol, ensuring the selective formation of the desired product without isomeric impurities. orgosolver.commanac-inc.co.jp The reaction is generally applicable to a wide range of primary and secondary alcohols. byjus.comwikipedia.orgorgosolver.com
| Parameter | Description | Typical Conditions |
|---|---|---|
| Reactant | 2-(3,5-dichlorophenyl)ethanol | Primary alcohol substrate |
| Reagent | Phosphorus Tribromide (PBr₃) | Liquid, often used in excess |
| Mechanism | SN2 | Inversion of configuration (not applicable here) |
| Solvent | Often run neat or in an inert solvent like ether or pyridine | Pyridine can be used as a weak base to drive the reaction forward. byjus.com |
| Byproducts | Phosphorous Acid (H₃PO₃) | Water-soluble, facilitating workup |
Hydrobromic acid (HBr) is another common reagent used for the synthesis of alkyl bromides from alcohols. byjus.com The reaction of 2-(3,5-dichlorophenyl)ethanol with HBr also proceeds via an SN2 mechanism, as it is a primary alcohol. chemistrysteps.comyoutube.comucalgary.ca The first step involves the protonation of the alcohol's hydroxyl group by the strong acid, forming a protonated alcohol (-OH₂⁺), which is a much better leaving group (a neutral water molecule) than the hydroxide (B78521) ion (-OH). youtube.comucalgary.ca The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom, displacing the water molecule to yield this compound. chemistrysteps.comyoutube.com
For this reaction to be effective, a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is often used alongside HBr. ucalgary.calibretexts.orgorgsyn.org In many procedures, HBr is generated in situ by the reaction of an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), with concentrated sulfuric acid. libretexts.orgorgsyn.org While effective, this method can be less favorable than using PBr₃ for certain substrates because the strongly acidic conditions and the presence of water can sometimes lead to side reactions, although carbocation rearrangements are not a concern for primary alcohols. wikipedia.orgucalgary.ca
| Feature | Phosphorus Tribromide (PBr₃) | Hydrobromic Acid (HBr) |
|---|---|---|
| Mechanism (Primary Alcohol) | SN2 byjus.comorgosolver.com | SN2 chemistrysteps.comyoutube.com |
| Yield | Typically higher wikipedia.orgvedantu.com | Generally lower to moderate |
| Side Reactions | Minimal; avoids rearrangements wikipedia.orgvedantu.com | Potential for elimination under harsh conditions |
| Workup | Relatively straightforward; byproduct is water-soluble | Requires neutralization and washing steps |
Beyond the classical reagents, milder and more specialized systems have been developed for the bromination of alcohols. The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is a notable example. commonorganicchemistry.comwikipedia.org This reaction also proceeds via an SN2 mechanism, ensuring inversion of stereochemistry where applicable and avoiding rearrangements. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction begins with the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. The alcohol then attacks the phosphorus atom, and subsequent steps lead to the formation of the alkyl bromide, triphenylphosphine oxide (Ph₃PO), and bromoform. wikipedia.org The strong P=O double bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction. wikipedia.org
A related system involves the use of triphenylphosphine in conjunction with elemental bromine (Br₂). commonorganicchemistry.comreddit.com This combination generates a bromophosphonium bromide intermediate, which then reacts with the alcohol in a manner analogous to the Appel reaction to produce the desired alkyl bromide.
The addition of imidazole (B134444) is common in related iodination reactions using I₂ and PPh₃ to activate the alcohol. reddit.comcommonorganicchemistry.com While less documented for brominations, imidazole can act as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide, and can also serve to trap the HBr byproduct, driving the reaction to completion. byjus.comreddit.com These alternative systems offer the advantage of milder reaction conditions compared to HBr/H₂SO₄ and can be particularly useful for sensitive substrates.
Nucleophilic Substitution Reactions of Corresponding Alcohols
Optimization of Reaction Parameters and Process Efficiency
Achieving a high yield and purity of this compound requires careful optimization of various reaction parameters. The efficiency of the synthesis is critically dependent on factors such as the stoichiometry of the reagents, their concentration, reaction temperature, and time.
The stoichiometry of the reactants is a critical factor in maximizing the conversion of the starting alcohol and minimizing the formation of byproducts. hope.edu In bromination reactions, the molar ratio of the brominating agent to the alcohol directly influences the reaction's efficiency.
When using PBr₃, only one-third of the bromine atoms are transferred to the alkyl group from each molecule of the reagent (3 ROH + PBr₃ → 3 RBr + H₃PO₃). wikipedia.org Therefore, a stoichiometric ratio of at least 1 mole of PBr₃ for every 3 moles of 2-(3,5-dichlorophenyl)ethanol is required. In practice, a slight excess of PBr₃ is often used to ensure the complete consumption of the alcohol, driving the reaction equilibrium towards the product side.
Similarly, in reactions involving HBr (often generated in situ), using an excess of both the bromide salt (e.g., NaBr) and the catalyzing acid (H₂SO₄) ensures a sufficient concentration of the active HBr reagent throughout the reaction. nsf.gov However, an excessive concentration of acid or overly high temperatures can promote side reactions such as elimination to form an alkene (3,5-dichlorostyrene) or ether formation. Therefore, controlling the concentration and the rate of addition of reagents is crucial for optimizing the yield of the desired alkyl bromide. hope.eduresearchgate.net The rate law for these reactions is generally dependent on the concentration of both the alcohol and the brominating species, and is not determined solely by the reaction stoichiometry but by the underlying mechanism. hope.edu
Effect of Temperature and Solvent Systems on Reaction Outcome
The influence of temperature and the choice of solvent are critical throughout the synthesis of this compound. These parameters directly impact reaction rates, selectivity, and the formation of byproducts.
Friedel-Crafts Acylation:
The initial step, a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with a reagent like acetyl chloride, is typically catalyzed by a Lewis acid such as aluminum chloride.
Temperature: This reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then gently warmed. For instance, some procedures maintain a temperature of 50 °C for several hours to drive the reaction to completion. uni-siegen.de Running the reaction at too high a temperature can lead to undesirable side reactions and polysubstitution, reducing the yield of the desired ketone precursor, 1-(3,5-dichlorophenyl)ethanone.
Solvent Systems: The choice of solvent is critical. While the aromatic reactant itself can sometimes serve as the solvent, inert solvents are commonly used to facilitate stirring and control the reaction temperature. Solvents such as 1,2-dichloroethane (B1671644) or carbon disulfide are conventional choices for Friedel-Crafts reactions. google.com Dichlorobenzene itself can also be used as a solvent. google.com The solvent must be dry, as the presence of water would decompose the aluminum chloride catalyst.
Reduction of 1-(3,5-dichlorophenyl)ethanone:
The ketone is reduced to the corresponding alcohol, 3,5-dichlorophenethyl alcohol.
Temperature: The reduction of the ketone to an alcohol using a reducing agent like sodium borohydride (B1222165) is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The temperature is often kept low initially to control the reaction rate and then may be allowed to rise.
Solvent Systems: The solvent must be capable of dissolving the ketone and the reducing agent. Alcohols like methanol or ethanol are common choices. The use of aprotic solvents like dry ether is also possible, especially with stronger reducing agents like lithium aluminum hydride, where the reaction is typically conducted at low temperatures (e.g., in an ice bath) and then refluxed to ensure completion. orgsyn.org
Bromination of 3,5-dichlorophenethyl alcohol:
The final step involves the conversion of the alcohol to the target alkyl bromide.
Temperature: This substitution reaction can be achieved by treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid. The mixture is typically warmed to generate hydrogen bromide in situ, which then reacts with the alcohol. The product, this compound, is then distilled from the reaction mixture. chemguide.co.uk Controlling the temperature during distillation is key to obtaining a pure product. Alternatively, reagents like phosphorus tribromide or thionyl bromide can be used, often at room temperature or with gentle heating. chemguide.co.uk
Solvent Systems: For reactions using NaBr/H₂SO₄, the aqueous acid mixture itself serves as the reaction medium. When using phosphorus halides, the reaction may be performed neat or in an inert solvent like methylene (B1212753) chloride at room temperature to moderate the reaction. organic-chemistry.org
The following table summarizes the typical temperature and solvent conditions for the synthesis of this compound.
| Synthetic Step | Reactants | Catalyst/Reagent | Typical Temperature | Common Solvent Systems |
| Friedel-Crafts Acylation | 1,3-Dichlorobenzene, Acetyl Chloride | Aluminum Chloride | 50 °C | 1,2-Dichlorobenzene, 1,2-Dichloroethane, Carbon Disulfide |
| Ketone Reduction | 1-(3,5-dichlorophenyl)ethanone | Sodium Borohydride | Room Temperature | Methanol, Ethanol |
| Alcohol Bromination | 3,5-dichlorophenethyl alcohol | NaBr / H₂SO₄ | Warming to distill | Aqueous acid |
Advanced Purification Techniques for Product Isolation
The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. A combination of techniques is often employed.
Initial Work-up and Extraction: Following the final bromination step, the crude reaction mixture is typically subjected to an aqueous work-up. This involves washing with water to remove inorganic salts and any remaining acid. An alkaline wash, for instance with a saturated sodium bicarbonate solution, may be used to neutralize any residual acid. chemicalbook.com The organic product is then extracted into a suitable water-immiscible solvent like dichloromethane (B109758) or ether. uni-siegen.dechemicalbook.com The combined organic layers are dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate before the solvent is removed by rotary evaporation. orgsyn.orgchemicalbook.com
Distillation: Vacuum distillation is a primary method for purifying the crude product. Given that halogenated aromatic compounds can have high boiling points, distillation under reduced pressure allows the compound to vaporize at a lower temperature, preventing thermal decomposition. google.com For example, related compounds are distilled at pressures around 60 mmHg. google.com
Crystallization: Crystallization is a highly effective technique for achieving high purity. The crude product, which may be an oil or a solid, is dissolved in a suitable solvent or solvent mixture, and then cooled to induce crystallization. google.com The choice of solvent is critical; the desired compound should be soluble at a higher temperature but sparingly soluble at a lower temperature, while impurities should remain in solution. Isopropanol has been used for the recrystallization of similar compounds like 1-bromo-3,5-dichlorobenzene. google.com The purified solid product is then collected by filtration. google.comgoogle.com
Column Chromatography: For achieving very high purity or for separating the product from isomers or byproducts with similar boiling points, column chromatography is a powerful tool. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is used to move the components down the column at different rates. For non-polar compounds like this compound, a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, would likely be effective. chemicalbook.com
The table below outlines the common purification techniques.
| Purification Technique | Description | Typical Application |
| Liquid-Liquid Extraction | Separating the product from aqueous and water-soluble impurities using an immiscible organic solvent. | Initial work-up of the reaction mixture. |
| Vacuum Distillation | Purifying liquids by separating them based on differences in boiling points at reduced pressure. | Purification of the crude product after solvent removal. |
| Crystallization | Separating a product from impurities based on differences in solubility in a particular solvent at different temperatures. | Final purification step to achieve high purity solid product. |
| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase as they are moved by a mobile phase. | High-purity separations, removal of isomeric impurities. |
Chemical Reactivity and Mechanistic Pathways of 1 2 Bromoethyl 3,5 Dichlorobenzene
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary aliphatic bromide of the bromoethyl group in 1-(2-Bromoethyl)-3,5-dichlorobenzene is a prime site for nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.
Investigation of Nucleophilic Reagents and Reaction Scope
The bromoethyl moiety is susceptible to attack by a diverse range of nucleophiles. The scope of this transformation is broad, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be predicted based on well-established principles of nucleophilic substitution on primary alkyl halides.
Common nucleophiles that are expected to react efficiently include:
Oxygen nucleophiles: Hydroxide (B78521), alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
Nitrogen nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides to yield primary amines, secondary and tertiary amines, and alkyl azides.
Sulfur nucleophiles: Thiols and thiocyanates to produce thioethers and thiocyanates.
Carbon nucleophiles: Cyanide and enolates to form nitriles and to achieve carbon chain extension.
The reaction conditions for these transformations typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of both the substrate and the nucleophilic salt and to accelerate the reaction rate. The presence of the electron-withdrawing dichlorophenyl group may have a minor electronic effect on the reaction rate but is not expected to alter the fundamental course of the substitution.
Table 1: Representative Nucleophilic Substitution Reactions on a Primary Alkyl Bromide
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Cyanide (CN⁻) | Nitrile |
| Azide (B81097) (N₃⁻) | Azide |
| Ammonia (NH₃) | Primary Amine |
This table presents expected products based on the general reactivity of primary alkyl bromides.
Elucidation of SN2 Reaction Mechanisms
Nucleophilic substitution at the primary carbon of the bromoethyl group is anticipated to proceed exclusively through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgpressbooks.pub This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. adichemistry.com
The key features of the SN2 mechanism are:
Kinetics: The reaction is second-order, meaning the rate is dependent on the concentration of both the substrate, this compound, and the nucleophile. pressbooks.pub
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. However, as the carbon in the bromoethyl group of the title compound is not a stereocenter, this aspect is not directly observable.
Mechanism: The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the carbon-bromine bond. wikipedia.org This leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
The primary nature of the carbon bearing the bromine atom in this compound sterically favors the SN2 pathway, as there is minimal hindrance to the approach of the nucleophile. The alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for primary alkyl halides due to the instability of the primary carbocation.
Carbon-Carbon Bond Formation via Coupling Reactions
The presence of both an alkyl bromide and aryl chloride functionalities in this compound opens up possibilities for various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The differential reactivity of the C(sp³)-Br and C(sp²)-Cl bonds can, in principle, allow for selective coupling.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi, Kumada, Stille)
While the aryl chlorides on the benzene (B151609) ring are generally less reactive than aryl bromides or iodides in cross-coupling reactions, they can participate under specific catalytic conditions. chemguide.co.uk Conversely, the primary alkyl bromide can also be a coupling partner, particularly in reactions designed for alkyl halides.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. youtube.comresearchgate.net It is plausible that either the aryl chloride or the alkyl bromide could react. Coupling at the aryl chloride positions would require a potent palladium catalyst system, often with specialized ligands, to activate the C-Cl bond. nih.gov Reaction at the bromoethyl group with an arylboronic acid would lead to a diarylethane structure.
Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, selective reaction at either the aryl chloride or alkyl bromide site could potentially be achieved by tuning the catalyst and reaction conditions. nih.gov
Kumada Coupling: This method utilizes a Grignard reagent as the nucleophilic partner. organic-chemistry.orgwikipedia.org Given the high reactivity of Grignard reagents, they would likely react with the more electrophilic bromoethyl group. However, Kumada couplings of aryl chlorides are also well-established. slideshare.net
Stille Coupling: The Stille reaction employs an organotin reagent. organic-chemistry.orgwikipedia.org It is a versatile method, and conditions have been developed for the coupling of both aryl chlorides and alkyl halides. nih.govchegg.com
Table 2: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Potential Reaction Site |
| Suzuki-Miyaura | Organoboron | Aryl-Cl or Alkyl-Br |
| Negishi | Organozinc | Aryl-Cl or Alkyl-Br |
| Kumada | Grignard (Organomagnesium) | Aryl-Cl or Alkyl-Br |
| Stille | Organotin | Aryl-Cl or Alkyl-Br |
This table outlines the potential applications of various cross-coupling reactions to this compound.
Radical-Mediated Coupling Processes (e.g., Wurtz-Fittig)
The Wurtz-Fittig reaction provides a classic method for the formation of alkyl-aryl bonds by reacting an aryl halide, an alkyl halide, and sodium metal. wikipedia.orgvedantu.comgeeksforgeeks.org In the context of this compound, an intramolecular Wurtz-Fittig type reaction could theoretically lead to cyclization, forming a dichlorinated indane derivative. However, intermolecular reactions are also possible, and the reaction is often plagued by side products. vedantu.com The mechanism is thought to involve either radical or organoalkali intermediates. geeksforgeeks.org
Radical Chemistry and Transformations of the Bromoethyl-Dichlorobenzene System
The C-Br bond in the bromoethyl group can undergo homolytic cleavage under radical conditions, initiated by heat or light, to form a primary alkyl radical. This radical can then participate in various transformations.
For instance, in the presence of a radical initiator and a suitable hydrogen donor, reductive dehalogenation can occur. More synthetically useful would be radical addition reactions to alkenes or alkynes.
Furthermore, free radical halogenation at the benzylic-like position is a possibility if the ethyl chain were to be modified, though this is outside the direct reactivity of the title compound. youtube.comyoutube.comyoutube.com The existing dichlorinated benzene ring is relatively deactivated towards electrophilic aromatic substitution, but under forcing conditions, further halogenation could occur, though likely with poor selectivity.
Generation and Reactivity of Radical Intermediates
Radical intermediates are highly reactive species characterized by an unpaired electron. byjus.com Their formation is typically initiated by heat, UV radiation, or a radical initiator. libretexts.org In the case of haloalkanes like this compound, the carbon-bromine bond is susceptible to homolytic cleavage to generate a carbon-centered radical.
The generation of a radical from this compound would likely proceed as follows:
Initiation: The reaction begins with the homolytic cleavage of the C-Br bond, often facilitated by an initiator like AIBN (azobisisobutyronitrile) or light, to form a 2-(3,5-dichlorophenyl)ethyl radical. libretexts.orgyoutube.com
Propagation: Once formed, this radical can participate in a variety of reactions. Radical reactions typically proceed in a chain reaction fashion, involving initiation, propagation, and termination steps. libretexts.org The propagation phase involves the reaction of the generated radical with other molecules to form new radical species. sigmaaldrich.com
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org
The stability of the generated radical is a key factor in its subsequent reactivity. While the primary radical initially formed is not highly stabilized, the presence of the aromatic ring allows for potential resonance stabilization, although this effect is weaker than in a benzylic radical.
Intramolecular and Intermolecular Radical Reactions
The 2-(3,5-dichlorophenyl)ethyl radical, once generated, can undergo both intramolecular (cyclization) and intermolecular reactions.
Intramolecular Radical Reactions: Radical cyclization is a powerful method for forming cyclic compounds. thieme-connect.de For the 2-(3,5-dichlorophenyl)ethyl radical, a 5-exo-trig cyclization onto the aromatic ring is theoretically possible, which would lead to the formation of a dihydrophenalene derivative. However, the disruption of the aromaticity of the benzene ring makes this a high-energy process. A more plausible intramolecular reaction, though still dependent on specific reaction conditions, could involve hydrogen atom abstraction from the ethyl chain by the aryl radical if it were to form.
Intermolecular Radical Reactions: Intermolecular reactions of the 2-(3,5-dichlorophenyl)ethyl radical are more likely. These can include:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent. sigmaaldrich.com
Addition to a Multiple Bond: The radical can add to an alkene or alkyne, leading to the formation of a new carbon-carbon bond and a new radical species. libretexts.org
Reaction with a Halogen Donor: The radical can abstract a halogen atom from a suitable donor.
An example of an intermolecular reaction is the addition of the radical to an alkene:
| Reactants | Conditions | Product Type |
| 2-(3,5-dichlorophenyl)ethyl radical + Alkene | Radical Initiator | Adduct with a new C-C bond and a new radical |
| 2-(3,5-dichlorophenyl)ethyl radical + H-donor | Heat or Light | 1,3-Dichlorophenylethane |
Further Functional Group Transformations
Beyond radical reactions, the functional groups of this compound can undergo various transformations.
Oxidation Reactions of the Ethyl Chain
The ethyl side chain of this compound can be oxidized, although the presence of the bromine atom complicates the reaction. Alkylbenzenes are typically oxidized at the benzylic position to form benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. vedantu.comopenstax.org This reaction requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org
For this compound, the benzylic carbon has two hydrogens. Oxidation would likely lead to the cleavage of the C-C bond of the ethyl group and the formation of 3,5-dichlorobenzoic acid. msu.edu
Table of Potential Oxidation Products
| Starting Material | Oxidizing Agent | Potential Product |
| This compound | KMnO₄, H₂O, heat | 3,5-Dichlorobenzoic acid |
The mechanism of side-chain oxidation is complex and is thought to involve the formation of benzylic radical intermediates. openstax.org
Reduction Processes of the Aromatic Ring and Halogen Substituents
The reduction of this compound can target the aromatic ring, the halogen substituents, or both, depending on the reaction conditions.
Reduction of the Aromatic Ring:
Catalytic Hydrogenation: Aromatic rings can be reduced to cyclohexanes under forcing conditions, such as high pressure and temperature with catalysts like rhodium on carbon (Rh/C) or platinum (Pt). bloomtechz.commdpi.comyoutube.comyoutube.comchadsprep.com Under milder conditions, it is often possible to selectively reduce other functional groups without affecting the aromatic ring. libretexts.org For this compound, catalytic hydrogenation would likely also lead to the hydrogenolysis of the carbon-bromine and carbon-chlorine bonds.
Birch Reduction: The Birch reduction uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol to reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. byjus.comwikipedia.orgmasterorganicchemistry.compharmaguideline.commasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com For this compound, the chloro and bromoethyl groups are electron-withdrawing, which would direct the reduction.
Reduction of Halogen Substituents:
Catalytic Hydrogenation: The carbon-halogen bonds can be cleaved by catalytic hydrogenation (hydrogenolysis). Generally, the C-Br bond is more easily reduced than the C-Cl bond. organic-chemistry.org It is therefore possible to selectively remove the bromine atom while leaving the chlorine atoms intact under controlled conditions. organic-chemistry.org
Metal-Ammonia Reduction: The Birch reduction conditions can also lead to the reductive dehalogenation of aryl halides.
Table of Potential Reduction Products
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C, mild conditions | 1-Ethyl-3,5-dichlorobenzene |
| Catalytic Hydrogenation | H₂, Rh/C, high pressure/temperature | Ethylcyclohexane |
| Birch Reduction | Na or Li, NH₃ (l), ROH | 1-(2-Bromoethyl)-3,5-dichloro-1,4-cyclohexadiene and/or dehalogenated products |
| Reductive Dehalogenation | H₂, Pd/C, specific conditions | 1-Ethyl-3,5-dichlorobenzene or 1-ethylbenzene |
Applications of 1 2 Bromoethyl 3,5 Dichlorobenzene in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
The distinct reactivity of its functional groups allows 1-(2-bromoethyl)-3,5-dichlorobenzene to serve as a foundational component in multistep synthetic pathways. The primary reactive site is the bromoethyl group, where the bromine atom acts as an excellent leaving group in nucleophilic substitution reactions.
In medicinal chemistry, the 3,5-dichlorophenyl motif is a common feature in various pharmacologically active compounds. The precursor, 1-bromo-3,5-dichlorobenzene, is recognized as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. The derivative, this compound, extends this utility by providing a two-carbon linker, which is invaluable for connecting the dichlorophenyl core to other pharmacophores.
The bromoethyl group can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the groups attached to the ethyl spacer. The compound is thus a key starting material for creating libraries of potential drug candidates, contributing to the discovery and development of new therapeutic agents.
| Reaction Type | Nucleophile | Resulting Functional Group |
| Alkylation | Amine (R-NH₂) | Secondary Amine |
| Ether Synthesis | Alcohol (R-OH) | Ether |
| Thioether Synthesis | Thiol (R-SH) | Thioether |
This table illustrates the versatility of the bromoethyl group in forming various bonds crucial for pharmaceutical intermediate synthesis.
Emerging research has identified potential applications for this compound in the field of material science. The reactive bromoethyl moiety can function as a site for polymerization. For instance, it can act as an initiator or a branching point in the synthesis of specialized polymers, allowing for the creation of materials with tailored physical and chemical properties. The presence of the dichlorobenzene ring can impart properties such as thermal stability and flame retardancy to the final polymer. Its unique structure holds promise for the design of novel functional materials that could be applied in fields like organic electronics.
Contributions to Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense importance in chemistry due to their prevalence in biologically active molecules. This compound serves as a valuable precursor for the synthesis of such scaffolds.
The construction of nitrogen-containing heterocycles, such as substituted tetrahydroisoquinolines, can be envisioned using this compound as a starting material. A plausible synthetic route involves the initial reaction of the compound with a primary amine to form an N-substituted-2-(3,5-dichlorophenyl)ethylamine. This intermediate is a classic substrate for intramolecular cyclization reactions.
One of the most powerful methods for constructing the dihydroisoquinoline core is the Bischler-Napieralski reaction . wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org The required amide precursor can be readily synthesized from the N-substituted-2-(3,5-dichlorophenyl)ethylamine. The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline.
| Step | Reaction | Intermediate/Product |
| 1 | Nucleophilic substitution with an amine | N-Substituted-2-(3,5-dichlorophenyl)ethylamine |
| 2 | Acylation | N-Acyl-N-substituted-2-(3,5-dichlorophenyl)ethylamine |
| 3 | Bischler-Napieralski Cyclization | Substituted 6,8-dichlorodihydroisoquinoline |
| 4 | Reduction | Substituted 6,8-dichlorotetrahydroisoquinoline |
This table outlines a proposed synthetic pathway to nitrogen-containing heterocycles.
Similarly, sulfur-containing heterocycles can be synthesized. Reaction with a sulfur nucleophile, such as a thioamide, can lead to intermediates that undergo intramolecular cyclization to form thiazole or thiazine derivatives, which are important scaffolds in medicinal chemistry. nsc.ruorganic-chemistry.org
Integration into Organometallic Chemistry
The formation of organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the creation of carbon-carbon bonds with high precision. The carbon-halogen bond in this compound can be converted into a carbon-metal bond, transforming the molecule into a potent nucleophile.
The differential reactivity of the C(sp³)-Br bond versus the C(sp²)-Cl bonds allows for chemoselective formation of organometallic reagents. The alkyl bromide is significantly more reactive than the aryl chlorides towards metals like magnesium. Therefore, treatment of this compound with magnesium metal in an etheral solvent would selectively form the Grignard reagent at the ethyl side chain.
Reaction: 3,5-Cl₂C₆H₃CH₂CH₂Br + Mg → 3,5-Cl₂C₆H₃CH₂CH₂MgBr
This resulting Grignard reagent, (3,5-dichlorophenethyl)magnesium bromide, is a powerful nucleophile and a strong base. It can participate in a wide array of subsequent reactions:
Reaction with Carbonyls: It can add to aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of secondary and tertiary alcohols.
Coupling Reactions: In the presence of appropriate catalysts, it can undergo cross-coupling reactions to form more complex molecular architectures.
Protonolysis: As a strong base, it will react with any protic source, such as water or alcohols, to yield 1-ethyl-3,5-dichlorobenzene.
The ability to form this organometallic intermediate selectively makes this compound a valuable tool for introducing the 3,5-dichlorophenethyl group into target molecules.
Application in Metal-Catalyzed Reactions
While specific, detailed research findings on the application of this compound in a wide array of metal-catalyzed reactions are not extensively documented in readily available scientific literature, its structural motifs suggest a high potential for participation in several key transformations. The presence of both an aryl halide (though the chlorine atoms are less reactive) and an alkyl bromide functionality makes it a versatile substrate for various cross-coupling reactions. The bromoethyl group is particularly susceptible to reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Kumada, Stille, and Negishi couplings.
The general scheme for these reactions would involve the palladium-catalyzed coupling of the bromoethyl moiety with a suitable partner. For instance, in a Suzuki-Miyaura coupling , this compound could react with an organoboron compound to form a new carbon-carbon bond, leading to the synthesis of substituted phenethyl derivatives. Similarly, a Heck reaction would involve its coupling with an alkene to yield more complex unsaturated molecules. nih.gov In a Sonogashira coupling , the bromoethyl group could be coupled with a terminal alkyne, a reaction that is fundamental in the synthesis of conjugated enynes and arylalkynes. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgjk-sci.com
The Buchwald-Hartwig amination offers a pathway to synthesize N-arylethylamines by coupling this compound with various amines. wikipedia.orgchemspider.comrug.nlorganic-chemistry.orgrsc.org This reaction is of particular importance in medicinal chemistry for the synthesis of pharmacologically active compounds. The Kumada coupling would utilize a Grignard reagent, while the Negishi coupling would employ an organozinc reagent to achieve C-C bond formation at the ethyl side chain. researchgate.netarabjchem.orgsemanticscholar.orgresearchgate.netnih.govmdpi.comresearchgate.net The Stille reaction provides another avenue for C-C bond formation using organotin compounds.
Below is an illustrative data table of potential metal-catalyzed cross-coupling reactions involving this compound, based on established methodologies for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Aryl-2-(3,5-dichlorophenyl)ethane |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-(3,5-Dichlorophenyl)-4-phenyl-1-butene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(3,5-Dichlorophenyl)-4-alkynyl-1-butene |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-(2-(3,5-Dichlorophenyl)ethyl)aniline |
| Kumada | Grignard Reagent (e.g., PhMgBr) | Ni(dppp)Cl₂ | 1-(3,5-Dichlorophenyl)-2-phenylethane |
| Negishi | Organozinc Reagent (e.g., PhZnCl) | Pd(PPh₃)₄ | 1-(3,5-Dichlorophenyl)-2-phenylethane |
It is important to note that the reactivity of the chloro-substituents on the aromatic ring is significantly lower than that of the bromoethyl group in these palladium-catalyzed reactions, allowing for selective functionalization of the side chain.
Potential in Supramolecular Chemistry and Host-Guest Systems
The application of this compound in supramolecular chemistry and the design of host-guest systems is an area with considerable untapped potential. While direct research on this specific molecule in these contexts is sparse, its structural characteristics provide a strong basis for its use as a versatile building block.
Design and Synthesis of Molecular Recognition Elements
Molecular recognition relies on the specific non-covalent interactions between a host and a guest molecule. The 3,5-dichlorophenyl group of this compound can participate in various non-covalent interactions, including π-π stacking, halogen bonding, and hydrophobic interactions. The bromoethyl group serves as a reactive handle to incorporate this recognition motif into larger macrocyclic structures such as crown ethers, cyclophanes, or calixarenes. beilstein-journals.orgmdpi.comnih.govnih.govnankai.edu.cn For instance, through a series of synthetic steps, the 3,5-dichlorophenethyl moiety could be integrated into a macrocyclic framework, creating a pre-organized cavity capable of selectively binding complementary guest molecules. The electron-withdrawing nature of the chlorine atoms can modulate the electron density of the aromatic ring, influencing its binding affinity and selectivity for electron-rich guest molecules.
Exploration in Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. nih.govfrontiersin.orgbiorxiv.orgthno.org Derivatives of this compound could be designed to act as tectons or building blocks in self-assembling systems. For example, replacement of the bromine atom with functional groups capable of forming strong and directional interactions, such as hydrogen bonds or metal-coordination sites, could lead to the formation of supramolecular polymers, gels, or discrete nanoscale architectures. The rigid dichlorophenyl unit can provide the necessary structural persistence, while the introduced functional groups would direct the assembly process. The interplay of halogen bonding from the chlorine atoms and other intermolecular forces could lead to the formation of complex and functional supramolecular materials.
Advanced Analytical and Spectroscopic Characterization in Research of 1 2 Bromoethyl 3,5 Dichlorobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(2-Bromoethyl)-3,5-dichlorobenzene. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the mapping of the molecular structure.
One-dimensional ¹H and ¹³C NMR are fundamental techniques for determining the basic structure of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region would show signals corresponding to the protons on the dichlorinated benzene (B151609) ring. Due to the substitution pattern, two distinct signals are expected for the aromatic protons. The ethyl chain would produce two characteristic signals, a triplet for the methylene (B1212753) group adjacent to the aromatic ring and a triplet for the methylene group bonded to the bromine atom. The integration of these signals would confirm the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for the two types of carbons in the ethyl group and for the different carbons within the 3,5-dichlorophenyl moiety. The carbon atoms bonded to the chlorine and bromine atoms would exhibit characteristic chemical shifts.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | s | 1H | Ar-H (proton at C4) |
| ~7.10 | s | 2H | Ar-H (protons at C2, C6) |
| ~3.55 | t | 2H | -CH₂-Br |
| ~3.15 | t | 2H | Ar-CH₂- |
Note: This data is illustrative and based on predicted values. Actual experimental values may vary.
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C (C1) |
| ~135 | Ar-C (C3, C5) |
| ~129 | Ar-C (C4) |
| ~127 | Ar-C (C2, C6) |
| ~38 | Ar-CH₂- |
| ~32 | -CH₂-Br |
Note: This data is illustrative and based on predicted values. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR techniques are employed. chemicalbook.com
COSY (Correlation Spectroscopy) : This 2D NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. lgcstandards.com For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene groups in the ethyl chain, confirming their adjacent positions. lgcstandards.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. google.com This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the proton signal at ~3.55 ppm to the carbon signal at ~32 ppm. google.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. This allows for both the assessment of the sample's purity and the confirmation of the target compound's identity by its characteristic mass spectrum. The retention time from the GC part of the analysis also serves as an identifying feature.
High-resolution mass spectrometry can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₈H₇BrCl₂), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) provides further confirmation of the compound's identity.
Illustrative Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 252/254/256 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine and two chlorine atoms. |
| 173/175 | Fragment ion [M - Br]⁺, loss of the bromine radical. |
| 145/147 | Fragment ion [M - CH₂Br]⁺, loss of the bromoethyl radical. |
| 109 | Fragment ion [C₆H₄Cl]⁺, a dichlorophenyl cation. |
Note: This data is illustrative and based on predicted fragmentation patterns. Actual experimental values may vary.
While not typically used for the direct analysis of a small molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a crucial technique for the characterization of larger molecules. If this compound were used as a monomer or an initiator in a polymerization reaction, MALDI-TOF MS would be an excellent tool to analyze the resulting oligomers or polymers. This technique can determine the molecular weight distribution, the mass of the repeating units, and provide information about the end groups of the polymer chains.
Advanced Chromatographic Separations
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
High-Performance Liquid Chromatography (HPLC) stands as a primary method for analyzing the purity of this compound. Suppliers of the related compound, 1-bromo-3,5-dichlorobenzene, often specify purity levels as determined by HPLC, indicating its central role in quality control. cphi-online.com For compounds with similar structures, such as various bromo- and chloro-substituted benzenes, reverse-phase (RP) HPLC is a common and effective analytical approach. sielc.comsielc.com
A typical RP-HPLC method for a related bromo-chloro aromatic compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.comsielc.com The separation occurs on a stationary phase, such as a C18 column. While specific retention times for this compound are not publicly documented, a hypothetical HPLC method could be based on these established principles.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Modifier | 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 40°C |
Although this compound itself is not chiral, its derivatives or precursors in a synthetic pathway might be. Chiral HPLC is a crucial technique for separating enantiomers. jiangnan.edu.cnnih.gov This is typically achieved using a chiral stationary phase (CSP). nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving a broad range of chiral compounds. researchgate.netshimadzu.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net Supercritical Fluid Chromatography (SFC) is also an increasingly popular alternative to HPLC for chiral separations, offering faster analysis times. nih.gov
Preparative Chromatography for Scale-Up and Isolation
For applications requiring high-purity material in larger quantities, analytical HPLC methods can be scaled up to preparative chromatography. This technique is essential for the isolation and purification of target compounds from complex mixtures. The principles of separation remain the same as in analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. The scalability of reverse-phase HPLC methods is a noted advantage, allowing for a seamless transition from analytical-scale purity checks to preparative-scale isolation. sielc.comsielc.comsielc.com This process is critical for obtaining pure this compound for use as a building block in further chemical synthesis.
Ancillary Spectroscopic and Diffraction Techniques
Spectroscopic and diffraction methods provide detailed information about the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. While a specific spectrum for this exact compound is not widely published, data for the parent compound, 1-bromo-3,5-dichlorobenzene, is available in spectral databases like the NIST Chemistry WebBook. nist.gov Based on its structure, one can predict the key vibrational modes.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | -CH₂- (Alkyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1470-1430 | CH₂ Scissoring | Alkyl Chain |
| 850-750 | C-H Bending (out-of-plane) | Substituted Benzene |
| 800-600 | C-Cl Stretch | Aryl Chloride |
| 690-515 | C-Br Stretch | Alkyl Bromide |
| 600-500 | C-Br Stretch | Aryl Bromide |
These bands provide a molecular fingerprint, allowing for structural confirmation and qualitative assessment of the compound. Large spectral libraries, such as the Aldrich FT-IR Collection, serve as valuable resources for comparing and identifying unknown compounds. thermofisher.com
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. libretexts.org The dichlorinated benzene ring in this compound acts as a chromophore. Molecules with conjugated π systems absorb light in the UV-Vis region, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π→π* transition). libretexts.org
The absorption maximum (λmax) for benzene occurs at lower wavelengths, but substitution on the ring can shift this absorption to longer wavelengths (a bathochromic shift). The presence of the chloro and bromoethyl substituents on the benzene ring would be expected to influence the absorption spectrum. For instance, benzene exhibits strong absorption below 200 nm and a weaker, characteristic set of bands around 254 nm. libretexts.org It is anticipated that this compound would show absorption maxima in the UV region, likely between 200 and 300 nm.
X-ray Diffraction for Solid-State Structure Determination
For polycrystalline or powder samples, Powder X-ray Diffraction (PXRD) is used. ucmerced.edu This technique generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. ucmerced.edu It is instrumental in identifying the compound and assessing its phase purity. While specific crystallographic data for this compound is not available in the public domain, XRD remains the most powerful tool available for its complete solid-state structural elucidation.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. nih.govlibretexts.org The technique provides detailed information on the electronic structure, and the local environment of the paramagnetic center. nih.govunito.it While direct experimental EPR studies on radical species derived from this compound are not extensively documented in publicly available literature, the principles of EPR spectroscopy and data from analogous halogenated aromatic compounds allow for a scientifically grounded prediction of the characteristics of its potential radical intermediates.
Radical species of this compound could theoretically be generated through several mechanisms, including the formation of a radical anion via electron capture or the generation of a carbon-centered radical at the benzylic position of the ethyl group through hydrogen abstraction. pressbooks.publibretexts.org Each of these species would exhibit a unique EPR spectrum defined by its g-value and hyperfine coupling constants.
The g-value, a dimensionless quantity, is characteristic of the radical's electronic environment. For many organic radicals, g-values are close to that of a free electron (approximately 2.0023). nih.gov However, the presence of heavy atoms like chlorine and bromine, with their significant spin-orbit coupling, would be expected to shift the g-value of the this compound radical anion to a value higher than 2.0023. Studies on other chlorinated aromatic compounds have reported g-values in the range of 2.003 to 2.006. nih.gov
Hyperfine coupling results from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (such as ¹H, ¹³C, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br). This interaction splits the EPR signal into multiple lines, creating a characteristic pattern that can help identify the radical's structure and the distribution of the unpaired electron (spin density). nih.govlibretexts.org
For a hypothetical radical anion of this compound, the unpaired electron would be delocalized across the aromatic ring. The largest hyperfine couplings would likely arise from the ring protons. The two equivalent protons at the C4 and C6 positions would split the signal into a triplet, and the single proton at the C2 position would cause a further doublet splitting. The chlorine and bromine nuclei would also contribute to the hyperfine structure, although these splittings can sometimes be unresolved, leading to line broadening.
Alternatively, a benzylic radical could be formed by the abstraction of a hydrogen atom from the carbon adjacent to the benzene ring. libretexts.org In this scenario, the unpaired electron would be primarily localized on this benzylic carbon. The EPR spectrum would be dominated by a large hyperfine coupling to the remaining benzylic proton, resulting in a doublet. This would be further split into smaller triplets by the two methylene protons of the bromoethyl group. The interaction with the aromatic protons would be significantly smaller compared to the radical anion case.
The following table presents hypothesized EPR parameters for potential radical species of this compound, based on data from analogous compounds. These values are predictive and await experimental verification.
Interactive Data Table: Hypothesized EPR Parameters for this compound Radical Species
| Radical Species | Hypothesized g-value | Interacting Nuclei | Hypothesized Hyperfine Coupling Constant (a) | Expected Splitting Pattern |
| Radical Anion | ~2.004 - 2.006 | Ring Protons (H4, H6) | Moderate | Triplet |
| Ring Proton (H2) | Moderate | Doublet | ||
| Chlorine Nuclei (³⁵Cl, ³⁷Cl) | Small/Unresolved | Line Broadening | ||
| Bromine Nuclei (⁷⁹Br, ⁸¹Br) | Small/Unresolved | Line Broadening | ||
| Benzylic Radical | ~2.002 - 2.003 | Benzylic Proton (1H) | Large | Doublet |
| Methylene Protons (2H) | Moderate | Triplet | ||
| Aromatic Protons | Small | Further unresolved splitting |
Detailed research findings on closely related structures, such as the radical cations of fluorinated benzenes, have shown that the geometry of the parent molecule can be significantly distorted upon radical formation. psu.edursc.org This structural change, in turn, influences the hyperfine coupling constants. nih.gov Therefore, a comprehensive characterization of any radical derived from this compound would require a combination of experimental EPR measurements and computational modeling to accurately determine its structure and spin density distribution.
Theoretical and Computational Studies on 1 2 Bromoethyl 3,5 Dichlorobenzene
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, stability, and propensity to react. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule like 1-(2-bromoethyl)-3,5-dichlorobenzene, DFT calculations can provide deep insights into its electronic structure and reactivity.
DFT calculations involve the use of functionals, such as B3LYP or PBE, combined with a basis set (e.g., 6-31G* or aug-cc-pVDZ) to approximate the solution to the Schrödinger equation. These calculations can determine various molecular properties. For a related compound, 1,3-dibromo-5-chlorobenzene, DFT calculations using the B3LYP functional and a 6-31G basis set have been used to investigate its molecular structure and vibrational frequencies. nih.govresearchgate.net Similar calculations for this compound would yield optimized molecular geometry, bond lengths, and bond angles.
Furthermore, DFT is instrumental in analyzing the electronic properties that govern reactivity. Key descriptors that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for predicting how the molecule will interact with other chemical species. For instance, in halogenated benzenes, the regions around the halogen atoms are typically electron-rich.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
A hypothetical data table for calculated DFT properties of this compound might look like this:
| Property | Calculated Value (Hypothetical) |
| Total Energy | E Hartrees |
| HOMO Energy | X eV |
| LUMO Energy | Y eV |
| HOMO-LUMO Gap | Z eV |
| Dipole Moment | D Debye |
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Localization and Energy Barrier Calculations
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Locating this transition state structure and calculating its energy is crucial for understanding the reaction's kinetics.
Computational methods can be used to search the potential energy surface of a reaction to find the transition state, which is a first-order saddle point. Once located, the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. diva-portal.orgnih.gov A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic substitution at the bromoethyl group or electrophilic aromatic substitution on the benzene (B151609) ring, calculating the energy barriers for different possible pathways would reveal the most likely reaction mechanism. Time-dependent DFT (TD-DFT) can be used to calculate free-energy barriers for photochemical reactions. diva-portal.org
A hypothetical data table for a substitution reaction might include:
| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Energy Barrier (kcal/mol) |
| Pathway A | 0.0 (Reference) | +25.3 | 25.3 |
| Pathway B | 0.0 (Reference) | +31.8 | 31.8 |
Prediction of Regio- and Stereoselectivity
Many organic reactions can yield multiple products depending on the site of attack (regioselectivity) or the spatial orientation of the product (stereoselectivity). Computational methods can predict the most likely outcome.
Regioselectivity in electrophilic aromatic substitution reactions on the dichlorinated benzene ring of this compound can be predicted by analyzing the molecule's electronic structure. The site most susceptible to electrophilic attack is typically the one with the highest electron density. This can be determined by examining the coefficients of the HOMO or by calculating atomic charges using methods like NBO analysis. Computational tools and models have been developed to predict the regioselectivity of such reactions with a high degree of accuracy. ku.dkrsc.orgresearchgate.netnih.govresearchgate.net
Stereoselectivity , while less relevant for the aromatic part of the molecule, could be a factor in reactions involving the bromoethyl side chain, particularly if a chiral center is formed. Computational modeling can be used to calculate the energies of the different stereoisomeric transition states, with the lowest energy pathway leading to the major product.
Molecular Dynamics Simulations and Conformational Analysis
The bromoethyl side chain of this compound is flexible, allowing the molecule to adopt various three-dimensional arrangements or conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. nih.gov
In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This generates a trajectory that describes how the molecule's conformation changes over time. By analyzing this trajectory, one can identify the most stable conformations and the energy barriers between them. nih.gov For this compound, MD simulations would reveal the preferred rotational states (gauche vs. anti) around the C-C bond of the ethyl group and how these are influenced by the bulky chlorine and bromine substituents on the benzene ring. Such simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment affects conformational preferences. nih.govmdpi.com
The results of a conformational analysis are often presented in a Ramachandran-like plot or as a potential energy surface as a function of key dihedral angles.
Quantitative Structure-Property Relationship (QSPR) Studies related to Reactivity
A QSPR model for the reactivity of this compound would typically be developed by calculating a series of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. These descriptors are then used in statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model for a specific reactivity parameter, like reaction rate constants (log k) or activation energies (Ea).
Detailed Research Findings
In the absence of direct experimental QSPR studies on this compound, we can infer its likely reactivity profile by examining the types of molecular descriptors that are commonly employed for similar molecules and their general influence on reactivity.
For the reactivity of the bromoethyl side chain, which is prone to nucleophilic substitution (SN2) reactions, the following classes of descriptors are significant:
Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule. For an SN2 reaction, the electrophilicity of the carbon atom bonded to the bromine is crucial.
HOMO-LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The presence of electron-withdrawing chlorine atoms on the benzene ring would be expected to lower the LUMO energy, thus increasing the reactivity of the bromoethyl group.
Partial Atomic Charges: The partial positive charge on the carbon atom attached to the bromine is a direct indicator of its electrophilicity. A higher positive charge would facilitate attack by a nucleophile.
Superdelocalizability: This descriptor points to the most likely sites for electrophilic or nucleophilic attack. For SN2 reactions, the superdelocalizability on the carbon atom of the C-Br bond would be a key predictor. researchgate.net
Steric Descriptors: These descriptors account for the spatial arrangement of atoms in the molecule.
Steric Hindrance: The bulky 3,5-dichloro-substituted phenyl group creates significant steric hindrance around the reactive center of the bromoethyl chain. This would likely decrease the rate of SN2 reactions compared to a less substituted haloalkane. libretexts.org Descriptors such as Taft's steric parameter (Es) or computational measures of molecular volume and surface area would be used to quantify this effect.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule.
Connectivity Indices: Indices like the Kier & Hall molecular connectivity indices can capture the degree of branching and complexity of the molecule, which indirectly relates to steric and electronic effects.
For electrophilic substitution on the dichlorobenzene ring, the following descriptors would be important:
Electronic Descriptors: The electron density of the aromatic ring is the primary determinant of its reactivity towards electrophiles.
Electron-Withdrawing Effects: The two chlorine atoms are deactivating groups, meaning they withdraw electron density from the benzene ring through their inductive effect. libretexts.orglibretexts.org This deactivation makes the ring less reactive towards electrophiles compared to benzene itself. libretexts.org
The following interactive data table illustrates the types of descriptors that would be relevant in a hypothetical QSPR study of the reactivity of this compound and their expected qualitative influence.
| Descriptor Class | Specific Descriptor Example | Predicted Influence on Bromoethyl Reactivity (SN2) | Predicted Influence on Benzene Ring Reactivity (Electrophilic Substitution) |
| Electronic | LUMO Energy | Lower energy increases reactivity | Not directly applicable |
| Partial charge on Cα of ethyl group | Higher positive charge increases reactivity | Not directly applicable | |
| Electron density of the benzene ring | Indirectly influences through induction | Lower density decreases reactivity | |
| Steric | Molecular Volume/Surface Area | Increased values decrease reactivity | Increased values can hinder attack |
| Topological | Molecular Connectivity Indices | Can correlate with steric and electronic effects | Can correlate with overall molecular properties |
It is important to note that a comprehensive QSPR study would involve the calculation of a large number of descriptors and the use of statistical methods to select the most relevant ones and build a robust predictive model. nih.gov The development of such a model would require a dataset of experimentally measured reactivity data for a series of structurally related compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-bromoethyl)-3,5-dichlorobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or alkylation of 3,5-dichlorobenzene derivatives. For example, 3,5-dichlorobenzene intermediates can be generated via diazotization and deamination of 2,6-dichloro-4-nitroaniline, achieving yields up to 79.6% under optimized sulfuric acid concentrations (5–6 M) and controlled temperatures (0–5°C) . Subsequent bromoethylation may use nucleophilic substitution with 1,2-dibromoethane in anhydrous conditions. Key variables include catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation) and solvent polarity to minimize competing elimination reactions .
Q. How can researchers ensure purity during isolation and characterization of this compound?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes byproducts like 3,5-dichlorostyrene (from β-elimination). Purity validation requires GC/HPLC (>95% by area) and melting point analysis (mp 65–67°C for structurally similar brominated aromatics) . Low-temperature storage (0–6°C) in amber vials prevents thermal degradation and bromide loss .
Advanced Research Questions
Q. What mechanistic pathways explain the instability of the bromoethyl group under basic conditions?
- Methodological Answer : The 2-bromoethyl moiety undergoes β-elimination in the presence of strong bases (e.g., NaOH), forming 3,5-dichlorostyrene as a major byproduct. Kinetic studies using deuterated analogs (e.g., 1-(2-bromoethyl-d₂)-3,5-dichlorobenzene ) reveal a first-order dependence on base concentration, with activation energy (~45 kJ/mol) consistent with an E2 mechanism . Mitigation strategies include using aprotic solvents (DMF, THF) and maintaining pH < 8 during reactions .
Q. How does steric hindrance from the 3,5-dichloro substituents affect cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 3,5-dichloro groups create significant steric bulk, reducing catalytic efficiency in cross-couplings. Computational modeling (DFT) shows a 15–20% decrease in reaction rate compared to monosubstituted analogs. Optimized conditions use Pd(OAc)₂/XPhos catalysts, elevated temperatures (80–100°C), and prolonged reaction times (24–48 hr) to achieve >70% yield . Ligand screening (e.g., SPhos vs. DavePhos) is critical for minimizing dehalogenation side reactions .
Q. What analytical techniques resolve contradictions in reported melting points and spectral data for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 65–67°C vs. 23–24°C for positional isomers) arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography confirm polymorphism in structurally similar bromoethyl aromatics . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in CDCl₃) distinguish regioisomers: This compound shows a characteristic triplet for CH₂Br (δ 3.6–3.8 ppm) and aromatic protons as a singlet (δ 7.2–7.4 ppm) .
Safety and Handling
Q. What protocols prevent accidental exposure during large-scale synthesis?
- Methodological Answer : Use fume hoods and explosion-proof equipment due to the compound’s flammability (flash point 89–126°C) and lachrymatory properties . PPE includes nitrile gloves, face shields, and Tyvek suits. Spills require neutralization with sodium bicarbonate and adsorption via vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
